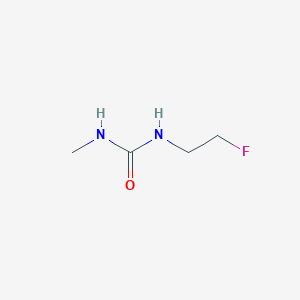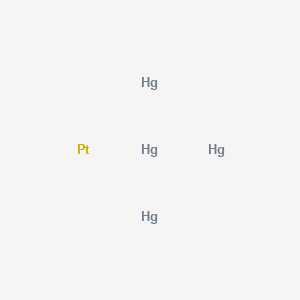
Mercury--platinum (4/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury–platinum (4/1) is an intermetallic compound formed by the combination of mercury and platinum in a 4:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The formation of this compound involves the interaction between mercury and platinum, resulting in a stable intermetallic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury–platinum (4/1) typically involves the reaction of mercury with platinum under controlled conditions. One common method is the solid-state reaction, where mercury is deposited onto platinum foils and heated to facilitate the formation of the intermetallic compound . The reaction conditions, such as temperature and duration, are crucial for achieving the desired stoichiometry and phase purity.
Industrial Production Methods
In industrial settings, the production of mercury–platinum (4/1) may involve electrochemical techniques. For example, mercury ions in solution can form a stable alloy with platinum under an applied potential, resulting in the formation of the intermetallic compound on the platinum surface . This method is efficient and allows for the precise control of the alloy composition.
化学反応の分析
Types of Reactions
Mercury–platinum (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic and structural properties of the intermetallic compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents, such as nitric acid, resulting in the formation of mercury and platinum oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas, which can revert the compound to its metallic constituents.
Substitution: Substitution reactions involve the replacement of mercury or platinum atoms with other metal atoms, leading to the formation of new intermetallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxide and platinum oxide, while reduction can produce elemental mercury and platinum.
科学的研究の応用
Mercury–platinum (4/1) has several scientific research applications due to its unique properties:
作用機序
The mechanism of action of mercury–platinum (4/1) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic structure. In biological systems, the compound’s antimicrobial properties are attributed to its ability to disrupt cellular processes and inhibit the growth of microorganisms .
類似化合物との比較
Similar Compounds
Platinum–mercury (1/1): This compound has a different stoichiometry and exhibits distinct properties compared to mercury–platinum (4/1).
Platinum–gold (4/1): Another intermetallic compound with similar applications but different chemical behavior
特性
CAS番号 |
12162-37-7 |
|---|---|
分子式 |
Hg4Pt |
分子量 |
997.45 g/mol |
IUPAC名 |
mercury;platinum |
InChI |
InChI=1S/4Hg.Pt |
InChIキー |
ZYQLMTRAYYFADD-UHFFFAOYSA-N |
正規SMILES |
[Pt].[Hg].[Hg].[Hg].[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


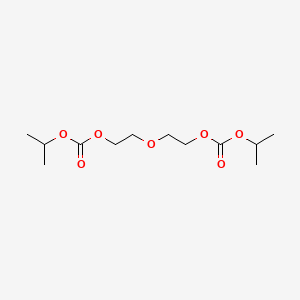
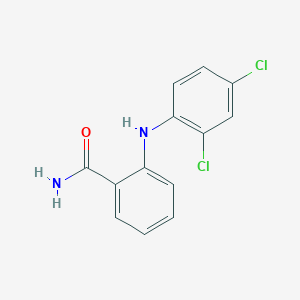
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)

![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
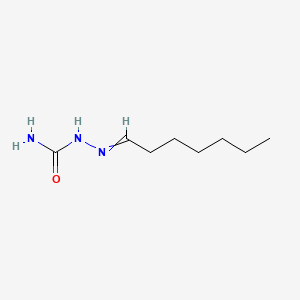
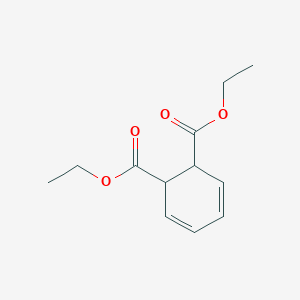
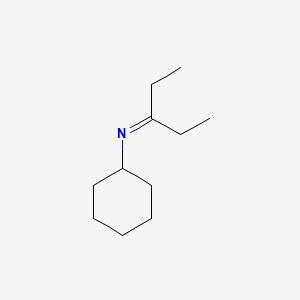
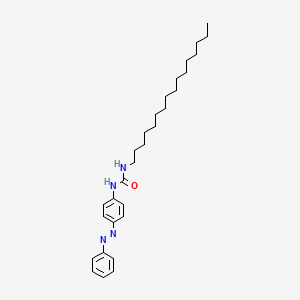

![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
